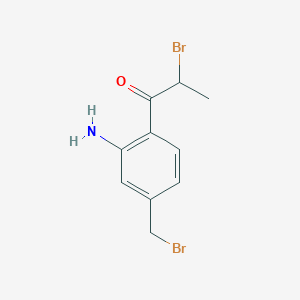
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and an oxazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and ethoxyamine.
Formation of Intermediate: Naphthalene undergoes a reaction with ethoxyamine to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization in the presence of a suitable catalyst to form the oxazoline ring.
Final Product: The final product, 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-, is obtained after purification.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalenemethylamines.
Applications De Recherche Scientifique
1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
1-Naphthalenemethylamine: A simpler derivative of naphthalene without the ethoxy and oxazoline groups.
4-Ethoxynaphthalene: Contains the ethoxy group but lacks the amine and oxazoline functionalities.
2-Oxazoline Derivatives: Compounds with similar oxazoline rings but different substituents.
Uniqueness: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
101931-27-5 |
|---|---|
Formule moléculaire |
C16H18N2O2 |
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18) |
Clé InChI |
CNSBNGUYZXNOFH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


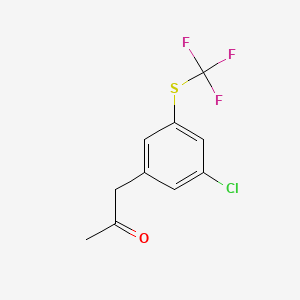
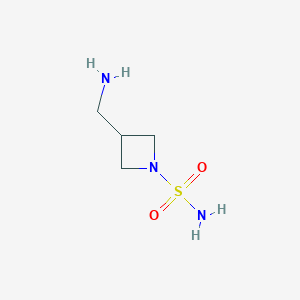
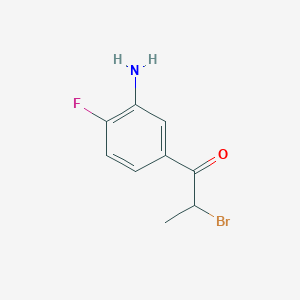
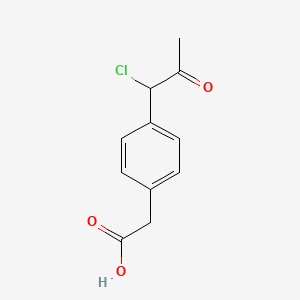
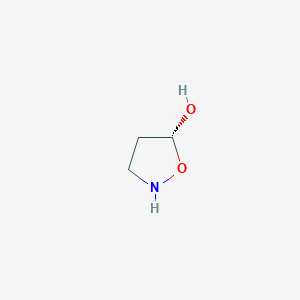
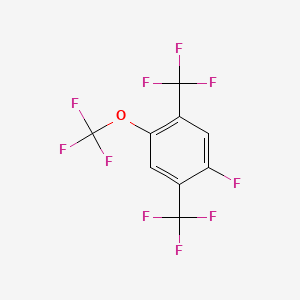
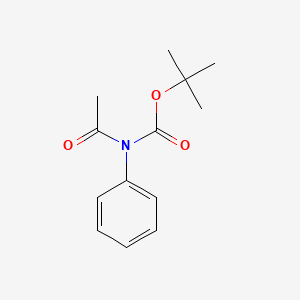
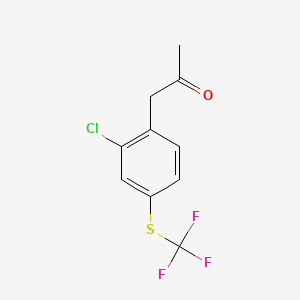
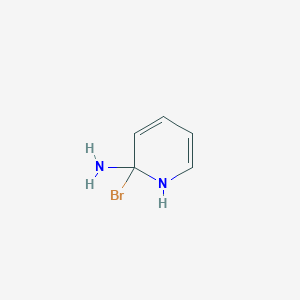
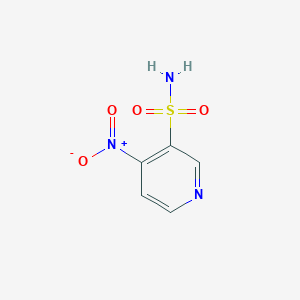
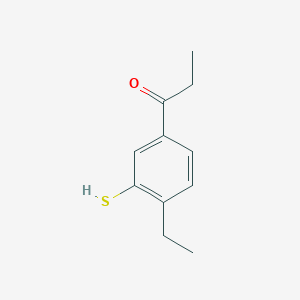
![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)
